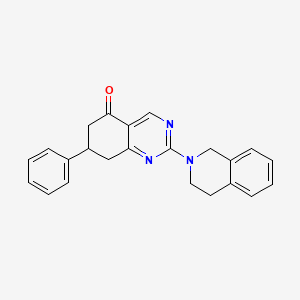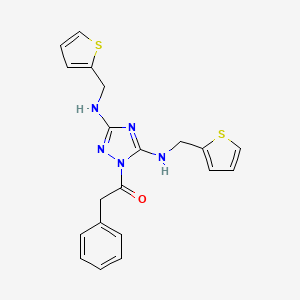![molecular formula C21H29N3O B6058266 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6058266.png)
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. MPEP has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction.
Mécanisme D'action
MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is involved in a wide range of physiological processes, including learning and memory, anxiety, and pain perception. By blocking the activity of the mGluR5 receptor, MPEP is able to modulate these physiological processes.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. The compound has been shown to modulate the activity of the mGluR5 receptor, leading to changes in synaptic plasticity and neuronal activity. MPEP has also been shown to have potential anti-inflammatory effects, as well as potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has a number of advantages for use in lab experiments. The compound is highly selective for the mGluR5 receptor, making it a useful tool for studying the physiological processes that are modulated by this receptor. MPEP is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One potential limitation of MPEP is its relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, MPEP may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on MPEP. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further research is needed to determine the efficacy of MPEP in these conditions, as well as the optimal dosing and administration regimens.
Another potential area of research is the development of new compounds that are more selective and potent than MPEP. These compounds could be used to further elucidate the physiological processes that are modulated by the mGluR5 receptor, as well as to develop new therapeutic agents for a variety of conditions.
Conclusion:
In conclusion, 3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine, or MPEP, is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has potential therapeutic applications in a variety of neurological and psychiatric disorders. While there are limitations to the use of MPEP in lab experiments, the compound remains a useful tool for studying the physiological processes that are modulated by the mGluR5 receptor. Further research is needed to fully elucidate the potential therapeutic applications of MPEP and to develop new compounds with greater selectivity and potency.
Méthodes De Synthèse
MPEP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. The most common method of synthesis involves the reaction of 2-(2-methylphenyl)ethylamine with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid in the presence of a piperidine catalyst. The resulting product is then purified using a variety of techniques, including chromatography and recrystallization.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential use in scientific research. The compound has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and addiction. MPEP has also been shown to have potential applications in the treatment of chronic pain, anxiety, and depression.
Propriétés
IUPAC Name |
1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-17-6-3-4-8-20(17)11-9-18-7-5-13-24(16-18)21(25)12-10-19-14-22-23(2)15-19/h3-4,6,8,14-15,18H,5,7,9-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPGYTQHQMRWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)CCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-methylphenyl)ethyl]-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-indazol-1-yl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6058187.png)

![4'-methyl-2-[(2-methylphenyl)amino]-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6058197.png)
![4-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B6058205.png)
![methyl 2-methyl-5-oxo-6-[2-(2-thienyl)ethyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B6058209.png)
![2-methoxy-4-[(4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenyl dimethylcarbamate](/img/structure/B6058216.png)
![methyl 2-({N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058231.png)
![3-(4-methylbenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6058234.png)
![1-[benzyl(methyl)amino]-3-(5-{[isopropyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6058242.png)

![1-[2-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6058254.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
![N-(2,3-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B6058300.png)
![1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6058302.png)